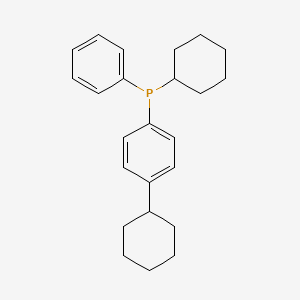
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is a tertiary phosphine compound with the molecular formula C24H31P. It is used primarily as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. This compound is known for its ability to stabilize metal centers and facilitate various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine under controlled conditions. The reaction typically proceeds as follows:
Preparation of Cyclohexylmagnesium Bromide: Cyclohexyl bromide is reacted with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.
Reaction with Chlorodiphenylphosphine: The cyclohexylmagnesium bromide is then reacted with chlorodiphenylphosphine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, where the reagents are handled in bulk quantities under strict safety protocols to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential in biochemical applications due to its ability to form stable complexes with metals.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine exerts its effects involves the stabilization of metal centers in catalytic processes. The phosphine ligand donates electron density to the metal, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involved are primarily related to catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Dicyclohexylphenylphosphine: Similar in structure but with different steric and electronic properties.
Tricyclohexylphosphine: Known for its bulkier structure, affecting its coordination behavior.
Uniqueness
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is unique due to its specific combination of cyclohexyl and phenyl groups, which provide a balance of steric bulk and electronic properties. This makes it particularly effective in stabilizing metal centers and facilitating catalytic processes.
Properties
Molecular Formula |
C24H31P |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
cyclohexyl-(4-cyclohexylphenyl)-phenylphosphane |
InChI |
InChI=1S/C24H31P/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h2,6-7,12-13,16-20,23H,1,3-5,8-11,14-15H2 |
InChI Key |
DTPVYBNGUNCCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)P(C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















